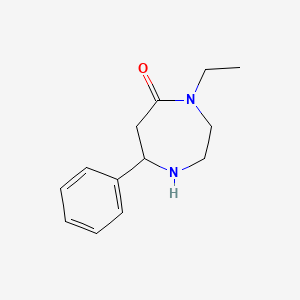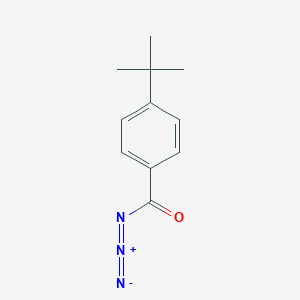
4-tert-Butylbenzoyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butylbenzoyl azide is an organic compound with the molecular formula C11H13N3O It is characterized by the presence of an azide group (-N3) attached to a benzoyl group substituted with a tert-butyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzoyl azide can be synthesized through the reaction of 4-tert-butylbenzoyl chloride with sodium azide. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chloride ion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-tert-Butylbenzoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Amines: Formed through reduction of the azide group.
1,2,3-Triazoles: Formed through cycloaddition with alkynes.
科学的研究の応用
4-tert-Butylbenzoyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties through cross-linking reactions.
作用機序
The mechanism of action of 4-tert-Butylbenzoyl azide primarily involves the reactivity of the azide group. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. The release of nitrogen gas during these reactions drives the formation of new bonds and the generation of reactive intermediates such as nitrenes.
類似化合物との比較
Phenyl Azide: Similar in structure but lacks the tert-butyl group, making it less sterically hindered.
Benzoyl Azide: Similar but without the tert-butyl substitution, affecting its reactivity and solubility.
4-tert-Butylphenyl Azide: Similar but with the azide group directly attached to the benzene ring, altering its reactivity profile.
Uniqueness: 4-tert-Butylbenzoyl azide is unique due to the presence of both the benzoyl and tert-butyl groups, which influence its reactivity and solubility. The tert-butyl group provides steric hindrance, affecting the compound’s behavior in various reactions.
特性
CAS番号 |
3651-81-8 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
4-tert-butylbenzoyl azide |
InChI |
InChI=1S/C11H13N3O/c1-11(2,3)9-6-4-8(5-7-9)10(15)13-14-12/h4-7H,1-3H3 |
InChIキー |
YJZYTKFSPKSBDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


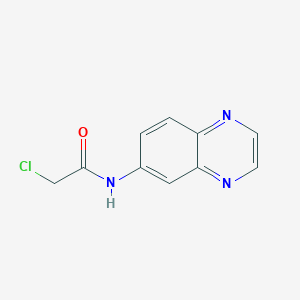
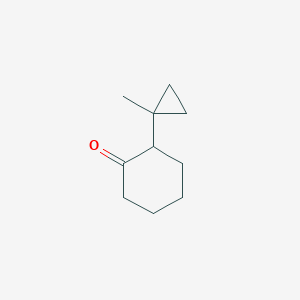

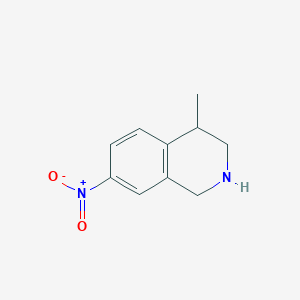
![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)


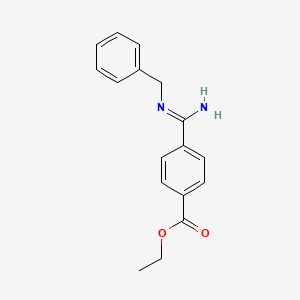
![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

